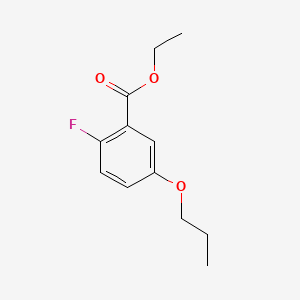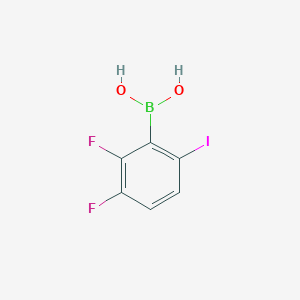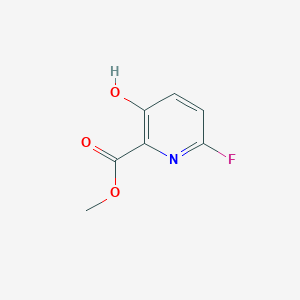
4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile is a complex organic compound with the molecular formula C10H6ClFINO It is characterized by the presence of chloro, cyclopropoxy, fluoro, and iodo substituents on a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: Introduction of the nitrile group to the benzene ring.
Halogenation: Sequential introduction of chloro, fluoro, and iodo substituents.
Cyclopropanation: Addition of the cyclopropoxy group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for precise control of reaction parameters is common to maintain consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chloro, fluoro, iodo) can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the nitrile group allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-fluoro-2-iodobenzonitrile: Lacks the cyclopropoxy group, leading to different chemical properties.
6-Cyclopropoxy-3-fluoro-2-iodobenzonitrile: Lacks the chloro substituent, affecting its reactivity.
4-Chloro-6-cyclopropoxy-2-iodobenzonitrile: Lacks the fluoro substituent, altering its interactions.
Uniqueness
4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H6ClFINO |
|---|---|
Molekulargewicht |
337.51 g/mol |
IUPAC-Name |
4-chloro-6-cyclopropyloxy-3-fluoro-2-iodobenzonitrile |
InChI |
InChI=1S/C10H6ClFINO/c11-7-3-8(15-5-1-2-5)6(4-14)10(13)9(7)12/h3,5H,1-2H2 |
InChI-Schlüssel |
CVTZVGIJRLWJKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(C(=C2C#N)I)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)

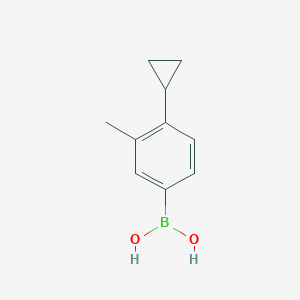
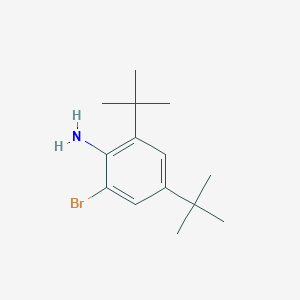
![4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14023147.png)
![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)
![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)
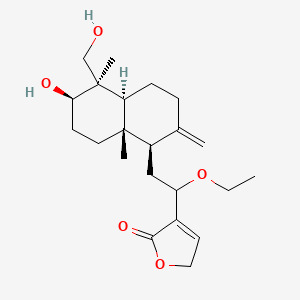
![Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)
